N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-methylphenyl group at position 7 and a 2-methoxybenzyl acetamide moiety at position 2. Thienopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-9-16(10-8-15)18-13-30-22-21(18)25-14-26(23(22)28)12-20(27)24-11-17-5-3-4-6-19(17)29-2/h3-10,13-14H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOQKGUZXVCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via a nucleophilic substitution reaction, typically using a methoxybenzyl halide and a base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide and its closest analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluorine in , chlorine in ): Enhance metabolic stability and binding to hydrophobic pockets in enzymes or receptors. Methoxy Groups (e.g., 2-methoxybenzyl in the target compound): May improve solubility and modulate electronic effects on the acetamide moiety . Heterocyclic Additions (e.g., morpholinopropyl in ): Introduce hydrogen-bonding capabilities, critical for kinase inhibition .
Synthetic Strategies: Thienopyrimidine cores are typically synthesized via cyclocondensation of aminothiophenes with carbonyl compounds, followed by functionalization at the 3- or 7-positions using chloroacetamides or Suzuki couplings . Modifications at the acetamide side chain often involve nucleophilic substitution or coupling reactions, as seen in (sulfanyl linkage) and (thiazolidinone formation).
Spectroscopic Characterization: IR and NMR data for analogs (e.g., ) confirm the presence of C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹), consistent with acetamide and thienopyrimidine functionalities.
Biological Activity Trends: Compounds with thiophene or benzothiophene substitutions (e.g., ) show pronounced anticancer and antimicrobial activities, likely due to enhanced π-π stacking with biological targets. Halogenated analogs (e.g., ) exhibit improved pharmacokinetic profiles, as halogens reduce oxidative metabolism .
Biological Activity
N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound belonging to the thienopyrimidine class. Its unique molecular structure, characterized by a thieno[3,2-d]pyrimidine core fused with various aromatic groups and an acetamide moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 405.47 g/mol. The presence of methoxy and methyl substituents enhances its chemical properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 405.47 g/mol |
| Key Functional Groups | Methoxy, Acetamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. Research indicates that compounds with thienopyrimidine cores often exhibit anti-cancer and anti-inflammatory properties due to their ability to modulate signaling pathways and cellular functions.
Key Mechanisms:
- Enzyme Inhibition: Potential inhibition of enzymes involved in cancer progression.
- Receptor Modulation: Interaction with receptors that regulate metabolic pathways.
Biological Activity
Recent studies have suggested that this compound exhibits significant biological activities, particularly in cancer research. Its structure indicates potential as a therapeutic agent due to the following properties:
- Anticancer Activity: The thienopyrimidine core is known for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells.
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Evaluation: In vitro studies have demonstrated that compounds similar to this compound can direct tumor cells toward apoptotic pathways. For example, a study on thiazole derivatives showed significant anticancer activity against A549 and C6 tumor cell lines using MTT assays and caspase-3 activation assays .
- Receptor Interaction Studies: Techniques such as surface plasmon resonance have been employed to study the binding kinetics of the compound with various receptors involved in metabolic pathways. These studies indicate that the compound may interact selectively with certain receptors, enhancing its therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thienopyrimidine derivatives.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C22H19N3O3S | Potential anticancer activity |
| 6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one | C13H9ClN2OS | Exhibits receptor antagonism |
| 6-bromo-thieno[3,2-d]pyrimidin-4(3H)-one | C13H8BrN2OS | Known for antimicrobial properties |
This comparison illustrates how variations in substituents can confer different biological activities and pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves constructing the thieno[3,2-d]pyrimidinone core via cyclocondensation of substituted thiophene derivatives with urea or thiourea, followed by functionalization of the acetamide side chain. Key steps include:
- Core Formation : Use of trifluoroacetic acid (TFA) as a cyclization catalyst for the thienopyrimidinone ring .
- Side-Chain Coupling : Employing peptide coupling reagents (e.g., HATU or EDC) to attach the N-(2-methoxybenzyl)acetamide moiety .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
Standardization requires monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of coupling reagents for >90% yield).
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thienopyrimidinone core : Aromatic protons at δ 7.8–8.2 ppm (pyrimidine H) and δ 6.9–7.3 ppm (thiophene H) .
- Acetamide side chain : N-CH₂ protons as a singlet at δ 4.1–4.3 ppm and methoxybenzyl OCH₃ at δ 3.8 ppm .
- IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and NH (3300–3450 cm⁻¹) confirm amide bonds .
- HRMS : Exact mass matching within 2 ppm error (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₃O₃S: 420.1384) .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with the thienopyrimidinone scaffold’s known targets (e.g., kinase inhibition, antiproliferative activity):
- Kinase Profiling : Use ADP-Glo™ assays against kinases like EGFR or VEGFR at 1–10 µM concentrations .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Solubility Screening : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s kinase inhibitory activity?
- Methodological Answer :
- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve binding affinity to ATP pockets .
- Side-Chain Optimization : Substitute the methoxybenzyl group with heteroaromatic rings (e.g., pyridyl) to enhance π-π stacking .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies resolve low aqueous solubility in pharmacological studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide’s hydroxyl group for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) using thin-film hydration .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?
- Methodological Answer :
- Orthogonal Assays : Cross-validate MTT results with clonogenic assays and apoptosis markers (Annexin V/PI) .
- Proteomics : Perform LC-MS/MS to identify differential protein expression (e.g., Bcl-2/Bax ratios) in responsive vs. resistant cells .
- Metabolic Profiling : Use Seahorse XF Analyzer to assess glycolysis vs. oxidative phosphorylation dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
